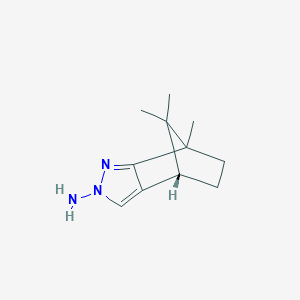

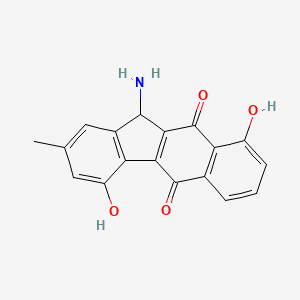

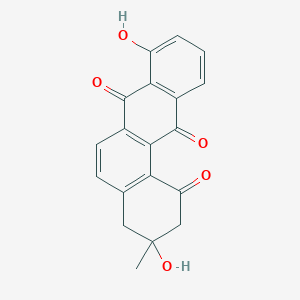

Stealthin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stealthin C is a member of fluorenes.

Applications De Recherche Scientifique

Enzymatic Chemistry in Stealthin C Production

- Production of this compound Involves an S-N-Type Smiles Rearrangement : this compound, a biosynthetic precursor to kinamycins, is produced through a unique enzymatic process. This process involves a nonenzymatic S-N-type Smiles rearrangement, which is a novel approach for installing aromatic amino groups in metabolites. This discovery highlights a distinct method for the synthesis of natural products and raises questions about the intermediacy of this compound in kinamycin production (Wang, Hong, Wilson, & Balskus, 2017).

Implications in Nitrogen-Containing Fluostatins

- Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in Biosynthesis : The study of stealthin derivatives led to the identification of various nitrogen-containing fluostatins. The research revealed the role of the amidotransferase FlsN3 in the formation and modification of these compounds, suggesting its significant function in the biosynthesis pathway of this compound and related compounds (Huang et al., 2019).

Stealth Technology in Various Applications

- Carbon Nanotubes in Stealth Technology : A separate but relevant study discusses the role of carbon nanotubes in stealth technology. They are used for the attenuation of and shielding from radio waves, crucial in modern military tactics. This research is indicative of the broader scope of "stealth" in scientific applications beyond the specific context of this compound (Kolanowska et al., 2018).

Nanoparticle Stealth and Delivery

- Peptide-Based Stealth Nanoparticles for Targeted and pH-Triggered Delivery : In the realm of nanomedicine, peptide-based stealth nanoparticles are designed for prolonged residence in the bloodstream and efficient drug delivery, showcasing another aspect of stealth technology. These nanoparticles demonstrate the potential of biocompatible, non-PEGylated nanostructures for targeted therapeutic applications (Ranalli et al., 2017).

Camouflaging Bacteria for Biomedical Applications

- Camouflaging Bacteria by Wrapping with Cell Membranes : This innovative approach involves engineering stealth bacteria for biomedical applications like bioimaging, diagnosis, and therapy. The technology ensures minimal inflammatory response and low macrophage clearance, highlighting the potential of stealth strategies in medical science (Cao et al., 2019).

Link Between Low-Fouling and Stealth in Nanoparticles

- Low-Fouling and Stealth in Nanoengineered Particles : Exploring the relationship between low-fouling properties and stealth in nanoparticles, this study contributes to the understanding of material design for reduced immune cell association, relevant in biomedical applications (Weiss et al., 2019).

Microwave Absorbing Nanofibers for Stealth Applications

- Microwave Absorbing Co-C Nanofibers with Superhydrophobic Properties : In the field of military stealth technology, the development of Co-C nanofibers demonstrates significant potential for water-resistant stealthy materials. This application is crucial for the advancement of stealth techniques in high-humidity environments (Shen et al., 2019).

Propriétés

Formule moléculaire |

C18H13NO4 |

|---|---|

Poids moléculaire |

307.3 g/mol |

Nom IUPAC |

11-amino-4,9-dihydroxy-2-methyl-11H-benzo[b]fluorene-5,10-dione |

InChI |

InChI=1S/C18H13NO4/c1-7-5-9-12(11(21)6-7)14-15(16(9)19)18(23)13-8(17(14)22)3-2-4-10(13)20/h2-6,16,20-21H,19H2,1H3 |

Clé InChI |

BNUJIESPRPGZOC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C3=C(C2N)C(=O)C4=C(C3=O)C=CC=C4O |

SMILES canonique |

CC1=CC2=C(C(=C1)O)C3=C(C2N)C(=O)C4=C(C3=O)C=CC=C4O |

Synonymes |

stealthin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

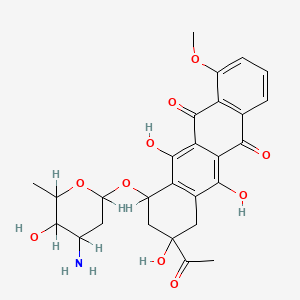

![(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate](/img/structure/B1203883.png)